molecular formula C15H11BrO3 B3653234 4-bromo-2-formylphenyl 2-methylbenzoate

4-bromo-2-formylphenyl 2-methylbenzoate

Cat. No.: B3653234
M. Wt: 319.15 g/mol
InChI Key: YMQDVJVLSLIFMN-UHFFFAOYSA-N
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Description

4-Bromo-2-formylphenyl 2-methylbenzoate is an aromatic ester featuring a bromo (-Br) and formyl (-CHO) substituent on the phenyl ring, esterified with 2-methylbenzoic acid. The bromo and formyl groups confer distinct electronic and steric characteristics, influencing its chemical behavior in organic reactions such as nucleophilic substitutions or coordination chemistry .

Properties

IUPAC Name

(4-bromo-2-formylphenyl) 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO3/c1-10-4-2-3-5-13(10)15(18)19-14-7-6-12(16)8-11(14)9-17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQDVJVLSLIFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs of 4-bromo-2-formylphenyl 2-methylbenzoate, focusing on substituent effects and synthetic yields:

Compound Name Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Properties/Reactivity Synthetic Yield Reference
4-Bromo-2-formylphenyl 2-methylbenzoate -Br, -CHO (positions 4, 2) ~323.1 (estimated) High electrophilicity due to -Br and -CHO; potential for halogen bonding Not reported
4-Formylphenyl 2-methylbenzoate -CHO (position 4) ~254.3 Reactivity in transesterification (100% yield); formyl enhances electrophilicity 100%
4-Nitrophenyl 2-methylbenzoate -NO₂ (position 4) ~271.3 Strong electron-withdrawing effect; high reactivity in SNAr reactions 92%
4-Methoxyphenyl 2-methylbenzoate -OCH₃ (position 4) ~256.3 Electron-donating group reduces electrophilicity; lower reactivity in substitutions 85%
4-Bromo-2-nitrophenyl 4-bromo-benzoate -Br, -NO₂ (positions 4, 2) ~400.0 Dual electron-withdrawing groups; used in crystallography studies Not reported
Methyl 4-bromo-2-formylbenzoate -Br, -CHO (positions 4, 2) ~243.0 Methyl ester variant; similar electronic profile but lower steric bulk Not reported

Notes:

  • Electron-withdrawing groups (EWGs): Bromo (-Br) and nitro (-NO₂) substituents increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution (SNAr) or coordination reactions. The formyl group (-CHO) further amplifies this effect .
  • Steric effects : Bulkier substituents (e.g., -OCH₃) reduce reactivity due to steric hindrance, as seen in lower yields for 4-methoxyphenyl derivatives .
  • Halogen interactions : Bromo groups participate in halogen bonding, influencing crystal packing and stability, as observed in 4-bromo-2-nitrophenyl 4-bromo-benzoate .

Physicochemical Properties

  • Melting points : Related bromo-substituted esters, such as 2-(4-bromophenyl)-2-oxoethyl 4-chlorobenzoate, exhibit high melting points (~400–401 K), suggesting thermal stability for brominated analogs .
  • Spectroscopic data : NMR and IR spectra for analogs (e.g., 4-formylphenyl 2-methylbenzoate) confirm substituent positions and purity, with characteristic shifts for formyl (δ ~10 ppm in ¹H NMR) and bromo groups .

Key Research Findings

Reactivity Trends : Bromo and nitro substituents significantly enhance electrophilicity compared to methoxy or methyl groups, making these compounds preferred for SNAr reactions .

Biological Relevance : Nitroaromatic analogs (e.g., 4-nitrophenyl derivatives) exhibit medicinal properties, though bromo-formyl variants remain underexplored in pharmacological contexts .

Structural Insights : Halogen bonding in bromo-substituted esters (e.g., C–Br···O interactions) stabilizes crystal lattices, as demonstrated in 4-bromo-2-nitrophenyl 4-bromo-benzoate .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-bromo-2-formylphenyl 2-methylbenzoate?

  • Methodological Answer : The synthesis typically involves halogenation and esterification steps. For brominated aromatic esters, direct bromination of the phenol precursor using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under controlled conditions (e.g., DMF, 0–5°C\text{DMF, 0–5°C}) ensures regioselectivity . Subsequent esterification with 2-methylbenzoyl chloride in anhydrous CH2Cl2\text{CH}_2\text{Cl}_2, catalyzed by Et3N\text{Et}_3\text{N}, yields the target compound. Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer : Key techniques include:
  • 1H^1\text{H}- and 13C^{13}\text{C}-NMR : Assign substituent positions via chemical shifts (e.g., aldehyde proton at ~10 ppm, aromatic protons split by bromine’s deshielding effects) .
  • IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm1^{-1}) and formyl (C=O stretch ~1680 cm1^{-1}) groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C15H11BrO3\text{C}_{15}\text{H}_{11}\text{BrO}_3, expected m/z335.0m/z \approx 335.0) .

Q. How can crystallographic software like SHELX and WinGX assist in structural analysis?

  • Methodological Answer :
  • SHELX : Refine crystal structures using least-squares minimization. For small molecules, SHELXL integrates anisotropic displacement parameters and hydrogen bonding networks .
  • WinGX : A GUI suite for data processing (e.g., absorption correction via SADABS) and visualization (ORTEP-3 for thermal ellipsoid plots) .
  • Validation : Check for PLATON alerts (e.g., missed symmetry, solvent voids) to resolve structural discrepancies .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data (e.g., disorder, twinning)?

  • Methodological Answer :
  • Disorder Modeling : Use PART instructions in SHELXL to split atoms into multiple positions with occupancy refinement .
  • Twinning : Apply TWIN/BASF commands in SHELXL for detwinning. Validate with Hooft parameters (Y>0.5|Y| > 0.5) .
  • High-Resolution Data : For macromolecular applications, SHELXE can phase low-resolution data via iterative density modification .

Q. What role do supramolecular interactions play in the crystal packing of this compound?

  • Methodological Answer : Graph-set analysis (e.g., R22(8)\text{R}_2^2(8) motifs) identifies hydrogen bonds between the formyl group and adjacent ester carbonyls. π-π stacking of aromatic rings (3.5–4.0 Å) stabilizes layered structures. Use Mercury or PLATON to quantify interaction geometries .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine acts as a directing group in Suzuki-Miyaura couplings. Optimize conditions using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (2 mol%), K2CO3\text{K}_2\text{CO}_3 (2 equiv), and toluene/ethanol (3:1) at 80°C. Monitor substituent effects: steric hindrance from the 2-methyl group may reduce yields compared to para-substituted analogs .

Safety and Handling

  • Toxicological Precautions : Limited data available; assume acute toxicity. Use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-2-formylphenyl 2-methylbenzoate
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4-bromo-2-formylphenyl 2-methylbenzoate

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